![molecular formula C18H23ClN2 B12429828 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) is a deuterated analog of 10-[3-(Dimethylamino)propyl]acridan. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (d6) is often employed to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with acridan and 3-(dimethylamino)propyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Deuterium Labeling: Deuterium is introduced during the synthesis process to replace hydrogen atoms, resulting in the d6 labeling.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent acridan form.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced acridan derivatives, and substituted acridan compounds.
Wissenschaftliche Forschungsanwendungen
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity and activity. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-[3-(Dimethylamino)propyl]acridan: The non-deuterated analog of the compound.
10-[3-(Dimethylamino)propyl]phenothiazine: A structurally similar compound with different pharmacological properties.
10-[3-(Dimethylamino)propyl]carbazole: Another analog with variations in its chemical structure and applications.
Uniqueness
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool in various scientific fields, particularly in understanding complex biochemical processes.
Eigenschaften
Molekularformel |
C18H23ClN2 |
|---|---|
Molekulargewicht |
308.9 g/mol |
IUPAC-Name |
3-(9H-acridin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H/i1D3,2D3; |
InChI-Schlüssel |
BUQNCXHNDUNMOS-TXHXQZCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
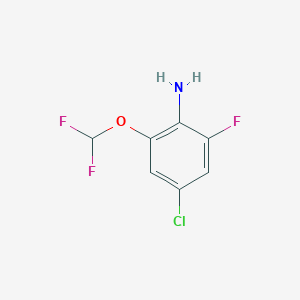
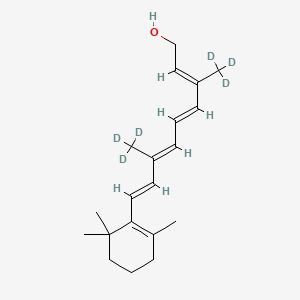
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
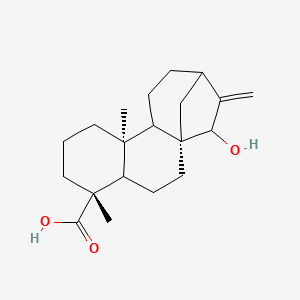
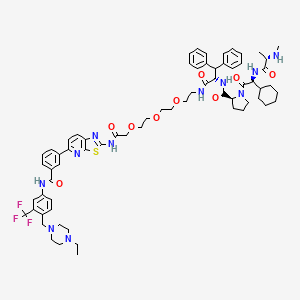
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)

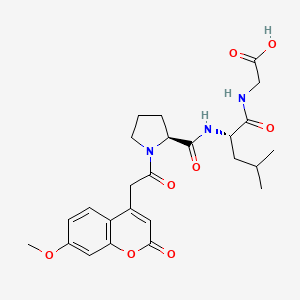
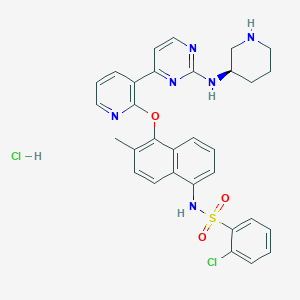
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
